

Application of diphenylcarbazone for heavy metal detection in wastewater.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylcarbazone*

Cat. No.: *B146866*

[Get Quote](#)

Application of Diphenylcarbazone for Heavy Metal Detection in Wastewater Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylcarbazone and its precursor, diphenylcarbazide, are highly effective chromogenic reagents utilized in the spectrophotometric determination of various heavy metals in aqueous samples, including wastewater. The reaction of diphenylcarbazide with certain metal ions in an acidic medium results in the formation of a distinctively colored **diphenylcarbazone**-metal complex, which can be quantified using a UV-Visible spectrophotometer. This methodology offers a simple, cost-effective, and sensitive approach for monitoring heavy metal contamination in environmental and industrial settings.

The most prominent application of this method is in the detection of hexavalent chromium (Cr(VI)). In this reaction, diphenylcarbazide is first oxidized by Cr(VI) to **diphenylcarbazone**, and the resulting trivalent chromium (Cr(III)) then forms a stable, red-violet colored complex with the **diphenylcarbazone**.^{[1][2]} The intensity of this color is directly proportional to the initial concentration of Cr(VI).^[3] This method is highly selective for Cr(VI) in the presence of other metals.^[4]

Beyond chromium, **diphenylcarbazone** has also been employed for the detection of other heavy metals such as mercury (Hg(II)) and copper (Cu(II)), where it forms colored complexes that can be measured spectrophotometrically.[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of various heavy metals using **diphenylcarbazone**/diphenylcarbazide-based methods.

Table 1: Quantitative Data for Hexavalent Chromium (Cr(VI)) Detection

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	540 nm	[1] [4]
Limit of Detection (LOD)	0.023 mg/L	[2]
23 μ g/L	[1]	
Limit of Quantitation (LOQ)	0.076 mg/L	[2]
Linear Range	0.03 - 3 mg/L	[2]
0.5 - 10 mg/L	[2]	

Table 2: Quantitative Data for Mercury (Hg(II)) Detection

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	530 nm	[6]
Limit of Detection (LOD)	1.8×10^{-8} M	[6]
6.2 ng/mL	[6]	

Table 3: Quantitative Data for Copper (Cu(II)) Detection

Parameter	Value	Reference
Linear Range	0 - 1 ppm	[5]
Precision (RSD)	10% (in 2 mL vial)	[5]
15% (in well plate)	[5]	

Experimental Protocols

Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Wastewater

This protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a colored complex.

1. Reagents and Materials:

- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle and prepare fresh weekly.
- Sulfuric Acid (H_2SO_4) Solution (1.8 M): Slowly add 100 mL of concentrated H_2SO_4 to 900 mL of deionized water with constant stirring.
- Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
- Working Chromium Standards: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the wastewater samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
- UV-Visible Spectrophotometer
- Volumetric flasks and pipettes
- Filtration apparatus with 0.45 μm filters

2. Sample Preparation:

- Collect the wastewater sample in a clean plastic or glass bottle.
- If the sample is turbid, filter it through a 0.45 μm membrane filter.
- The pH of the sample should be adjusted to be within a neutral range if it is highly acidic or alkaline.

3. Experimental Procedure:

- Pipette 50 mL of the prepared wastewater sample (or an appropriate aliquot diluted to 50 mL) into a 100 mL volumetric flask.
- Add 2 mL of the sulfuric acid solution to acidify the sample.
- Add 2 mL of the diphenylcarbazide solution and mix well.
- Allow the solution to stand for 10-15 minutes for full color development.[\[4\]](#)
- Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.
- Measure the absorbance of the solution at 540 nm using a UV-Visible spectrophotometer, with a reagent blank as the reference. The reagent blank is prepared using 50 mL of deionized water instead of the sample and following the same procedure.
- Prepare a calibration curve by treating the working chromium standards in the same manner as the samples.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Protocol 2: Determination of Mercury (Hg(II)) in Wastewater

This protocol outlines a method for the determination of mercury using diphenylcarbazide.

1. Reagents and Materials:

- Diphenylcarbazide Solution (0.001 g/L): Dissolve 1 mg of 1,5-diphenylcarbazide in 1 L of a suitable solvent (e.g., ethanol).

- Mercury Standard Stock Solution (1000 mg/L): Dissolve 1.354 g of mercury(II) chloride (HgCl2) in deionized water, add 1 mL of concentrated nitric acid, and dilute to 1 L.
- Working Mercury Standards: Prepare a series of standards by diluting the stock solution.
- UV-Visible Spectrophotometer
- Volumetric flasks and pipettes

2. Sample Preparation:

- Collect the wastewater sample.
- Acidify the sample with nitric acid to a pH of less than 2 to preserve the mercury.

3. Experimental Procedure:

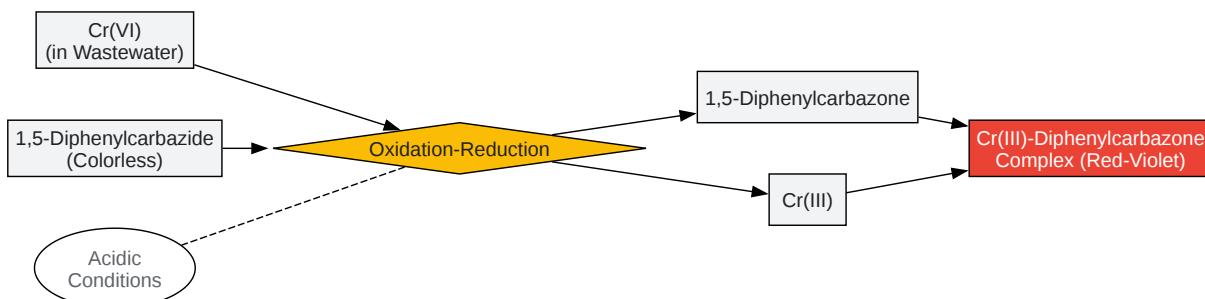
- Take a known volume of the wastewater sample.
- Add 1 mL of the 0.001 g/L diphenylcarbazide solution.^[6]
- Adjust the pH of the solution as necessary for optimal complex formation (typically in the neutral to slightly acidic range, though this may need optimization).
- Allow for the formation of the purple-colored mercury complex.
- Measure the absorbance at the wavelength of maximum absorbance, approximately 530 nm.
^[6]
- Prepare a calibration curve using the working mercury standards following the same procedure.
- Calculate the concentration of Hg(II) in the sample from the calibration curve.

Protocol 3: Determination of Copper (Cu(II)) in Wastewater

This protocol describes a method for copper detection using diphenylcarbazide.

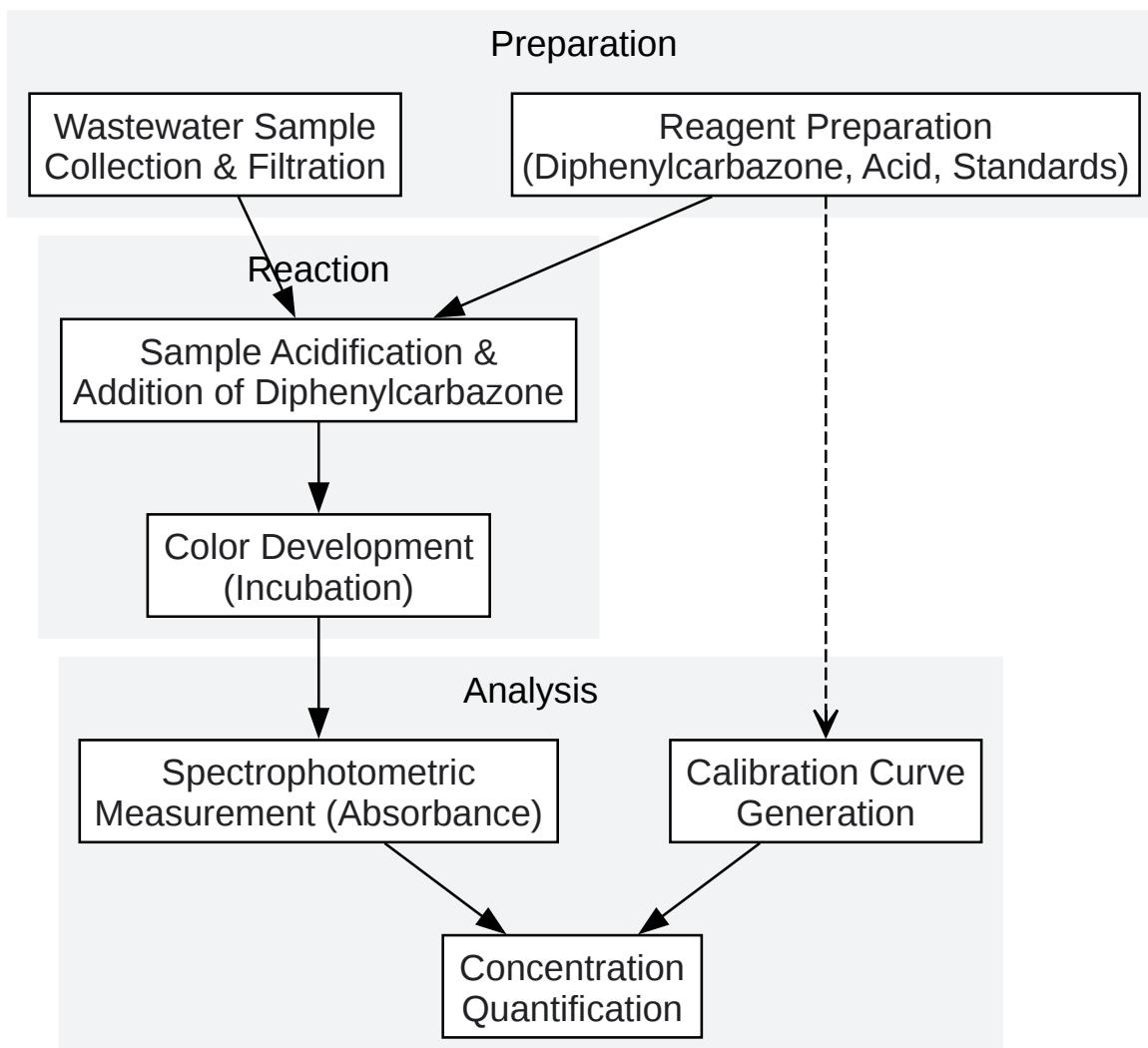
1. Reagents and Materials:

- 1,5-Diphenylcarbazide (DPC) Solution.
- Copper Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of dilute nitric acid and dilute to 1 L with deionized water.
- Working Copper Standards: Prepare standards in the range of 0-1 ppm.[\[5\]](#)
- A suitable organic solvent for extraction (e.g., chloroform or a greener alternative like coconut oil).[\[5\]](#)
- UV-Visible Spectrophotometer or a smartphone with a colorimetric analysis application.[\[5\]](#)
- Separatory funnels or vials for extraction.


2. Sample Preparation:

- Collect and filter the wastewater sample as described in Protocol 1.

3. Experimental Procedure:


- Take a defined volume of the wastewater sample.
- Add the diphenylcarbazide solution.
- Adjust the pH to the optimal range for Cu(II)-DPC complex formation.
- Add a known volume of the organic solvent and shake vigorously to extract the colored complex into the organic phase.
- Allow the phases to separate.
- Measure the absorbance or color intensity of the organic phase.
- Prepare a calibration curve by extracting standards of known copper concentrations.
- Determine the copper concentration in the sample from the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Reaction pathway of Cr(VI) with diphenylcarbazide.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for heavy metal detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium Speciation in Wastewater and Sewage by Solid-Phase Extraction Using a New Diphenylcarbazone-Incorporated Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method [mdpi.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples [mdpi.com]
- 5. Green Downscaling of Solvent Extractive Determination Employing Coconut Oil as Natural Solvent with Smartphone Colorimetric Detection: Demonstrating the Concept via Cu(II) Assay Using 1,5-Diphenylcarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of diphenylcarbazone for heavy metal detection in wastewater.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146866#application-of-diphenylcarbazone-for-heavy-metal-detection-in-wastewater>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

